molecular formula C22H25N3O2 B5352713 2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine

Cat. No.: B5352713
M. Wt: 363.5 g/mol
InChI Key: KTZJOQFGSWHFBN-UHFFFAOYSA-N
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Description

2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine is a chemical compound that has potential applications in scientific research. It is a heterocyclic compound that contains an imidazole ring and a pyridine ring. This chemical compound has been synthesized using a variety of methods, and it has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the activity of certain G protein-coupled receptors, which are involved in a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine in lab experiments is that it has been shown to have potent kinase inhibitory activity. This makes it a useful tool for studying the role of kinases in various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its effects on other G protein-coupled receptors, which could lead to the development of new treatments for various diseases. Finally, it may be useful to explore the potential of this compound as a lead compound for the development of new kinase inhibitors.

Synthesis Methods

The synthesis of 2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been achieved using several methods. One of the most common methods is the reaction of 2-methylimidazo[1,2-a]pyridine with 3-phenylpropylamine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting product is then treated with morpholine to form the final compound.

Scientific Research Applications

2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has potential applications in scientific research. It has been studied for its potential as a kinase inhibitor, which could make it useful in the treatment of cancer. It has also been studied for its potential as a modulator of G protein-coupled receptors, which could make it useful in the treatment of various diseases such as schizophrenia and depression.

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-21(25-13-6-5-12-20(25)23-17)22(26)24-14-15-27-19(16-24)11-7-10-18-8-3-2-4-9-18/h2-6,8-9,12-13,19H,7,10-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJOQFGSWHFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCOC(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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